Broad Kinase Inhibition: Quantified Biochemical Potency (K-IC50) Against CDK1/Cyclin B vs. Olomoucine and Roscovitine
6-DMAP demonstrates measurable, though lower, biochemical potency against isolated p34cdc2/cyclin B kinase complex from Xenopus eggs compared to the more advanced analogs olomoucine and roscovitine [1]. The inhibitory properties of 6-DMAP, olomoucine, and roscovitine towards this target revealed K-IC50 values of 300 µM, 40 µM, and 10 µM, respectively [1]. This 30-fold difference in potency between 6-DMAP and roscovitine confirms 6-DMAP's identity as the foundational, less potent member of this inhibitor class.
| Evidence Dimension | Biochemical Inhibitory Potency (K-IC50) |
|---|---|
| Target Compound Data | 300 µM |
| Comparator Or Baseline | Olomoucine: 40 µM; Roscovitine: 10 µM |
| Quantified Difference | 6-DMAP is 7.5-fold less potent than olomoucine and 30-fold less potent than roscovitine. |
| Conditions | Isolated p34cdc2/cyclin B kinase complex from Xenopus laevis eggs. |
Why This Matters
This data confirms 6-DMAP's identity as a broad-spectrum but lower-potency inhibitor, which is a critical specification for researchers needing a general kinase inhibitor with a known, validated baseline activity rather than a highly selective clinical candidate.
- [1] Flament, S., Bodart, J. F., Bertout, M., Browaeys, E., Rousseau, A., & Vilain, J. P. (2000). Differential effects of 6-DMAP, olomoucine and roscovitine on Xenopus oocytes and eggs. Zygote, 8(1), 3-14. View Source
